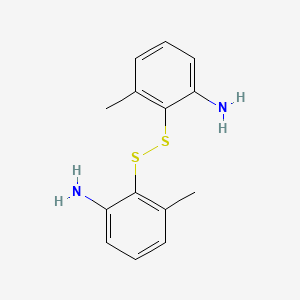

2,2'-Disulfanediylbis(3-methylaniline)

Description

BenchChem offers high-quality 2,2'-Disulfanediylbis(3-methylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Disulfanediylbis(3-methylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-6-methylphenyl)disulfanyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2/c1-9-5-3-7-11(15)13(9)17-18-14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHHQYYSLVMGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)SSC2=C(C=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441522 | |

| Record name | 2,2'-Disulfanediylbis(3-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876494-67-6 | |

| Record name | 2,2'-Disulfanediylbis(3-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification Via the Disulfide Bond:

The disulfide bond is the most prominent functional group for post-polymerization modification in these polymers. It is a dynamic covalent bond that can be cleaved under specific chemical or physical stimuli.

Reductive Cleavage: The disulfide linkage can be readily cleaved by reducing agents, such as dithiothreitol (DTT) or phosphines (e.g., tri-n-butylphosphine), to yield two thiol (-SH) groups. rsc.orgmdpi.com This transformation dramatically alters the polymer's structure, for example, by breaking cross-links and converting a network into linear or branched soluble polymers. This responsiveness is useful for creating degradable or recyclable materials. mdpi.com

Thiol-Disulfide Exchange: The disulfide bonds can undergo exchange reactions with free thiols. This dynamic process is the basis for self-healing materials, where broken cross-links can reform upon application of a stimulus like heat.

Functionalization of Resulting Thiols: Once the disulfide bond is reduced to thiols, these highly reactive groups can be used for further functionalization. A common and highly efficient method is thiol-ene click chemistry , where the thiol group reacts with an alkene (C=C) in the presence of a radical initiator or UV light to form a stable thioether linkage. wiley-vch.de This allows for the attachment of a wide variety of molecules, including biomolecules, fluorescent dyes, or other polymer chains.

Modification of the Polyaniline Like Backbone:

The polymer backbone, resembling that of polyaniline, also offers sites for modification.

Acid-Base Doping/Dedoping: The nitrogen atoms in the polymer backbone can be protonated (doped) by acids, leading to significant changes in the polymer's electronic and optical properties, such as a dramatic increase in electrical conductivity. This process is reversible by treatment with a base (dedoping).

N-Alkylation/N-Arylation: The secondary amine groups within the polymer chain can potentially be functionalized through reactions like N-alkylation, although this can be challenging and may affect the polymer's conjugation and conductivity.

Ring Substitution: The aromatic rings of the aniline (B41778) units can undergo electrophilic substitution reactions, allowing for the introduction of functional groups such as sulfonic acid (-SO3H) to improve solubility in water, or nitro groups (-NO2) which can be further reduced to amines for subsequent functionalization.

Coordination Chemistry of 2,2 Disulfanediylbis 3 Methylaniline As a Ligand

Ligand Design and Potential Coordination Modes

The unique structural arrangement of 2,2'-Disulfanediylbis(3-methylaniline) allows for a variety of coordination behaviors, influenced by the interplay of its donor atoms and substituents.

The 2,2'-Disulfanediylbis(3-methylaniline) ligand possesses two primary types of donor atoms: the nitrogen atoms of the amino groups and the sulfur atoms of the disulfide bridge. This arrangement allows for several potential coordination modes. The ligand can act as a bidentate chelating agent, coordinating to a metal center through the two nitrogen atoms, forming a stable seven-membered chelate ring.

Alternatively, the sulfur atoms of the disulfide linkage can also participate in coordination. While the disulfide group is generally a weak donor, its involvement can lead to different coordination geometries. In some instances, one or both sulfur atoms can coordinate to a metal center, potentially leading to bridging modes that facilitate the formation of polynuclear complexes. The flexibility of the disulfide bond can accommodate various coordination angles and distances, making it a versatile component in ligand design.

Studies on analogous bis(o-aminophenyl)disulfide alkane ligands, such as 1,2-Bis(o-aminophenyl)disulfide propane (B168953) and 1,2-Bis(o-aminophenyl)disulfide butane, have shown that these ligands can coordinate to transition metals like Co(II), Ni(II), and Cu(II) in a 1:1 metal-to-ligand ratio. ekb.eg In these complexes, the ligands primarily utilize their nitrogen and sulfur atoms as donors, leading to the formation of stable complexes. ekb.eg The coordination environment around the metal centers in these analogous complexes has been proposed to be either tetrahedral or square planar, depending on the specific metal ion and the nature of the co-ligands. ekb.eg

The presence of methyl groups at the 3-position of the aniline (B41778) rings in 2,2'-Disulfanediylbis(3-methylaniline) introduces significant steric and electronic effects that influence the coordination geometry of its metal complexes. Sterically, the methyl groups can restrict the conformational freedom of the ligand upon coordination, potentially favoring certain coordination geometries over others. This steric hindrance can affect the approach of the metal ion and the arrangement of other ligands in the coordination sphere.

The amino groups of 2,2'-Disulfanediylbis(3-methylaniline) can be protonated under acidic conditions. The protonation state of the ligand has a profound impact on its coordination ability. When the amino groups are protonated, their ability to act as Lewis bases and coordinate to a metal center is significantly diminished. Therefore, the pH of the reaction medium is a critical parameter in the synthesis of metal complexes with this ligand.

In neutral or basic media, the amino groups are deprotonated and readily available for coordination. The formation of stable metal complexes is typically achieved under these conditions. The reversible protonation of the ligand can also be exploited to control the formation and dissociation of the metal complexes, which is a key aspect in the design of responsive coordination systems. osti.gov

Formation of Metal Complexes

The synthesis of metal complexes with 2,2'-Disulfanediylbis(3-methylaniline) involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Mononuclear complexes of 2,2'-Disulfanediylbis(3-methylaniline) can be synthesized by reacting the ligand with a metal salt in a 1:1 molar ratio. Based on studies of similar ligands, the resulting complexes are often of the type [M(L)X₂], where M is a divalent metal ion (e.g., Co(II), Ni(II), Cu(II)), L is the disulfide ligand, and X is a halide or another coordinating anion. ekb.eg The synthesis is typically carried out in a solvent such as ethanol (B145695) or methanol, and the resulting complexes can be isolated as solid precipitates.

Characterization of these complexes often involves techniques such as elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements. IR spectroscopy can confirm the coordination of the amino groups by observing a shift in the N-H stretching frequencies upon complexation. Electronic spectra and magnetic moment data provide insights into the geometry of the coordination sphere around the metal ion. For instance, tetrahedral and square planar geometries have been proposed for complexes with analogous ligands. ekb.eg

Table 1: Proposed Geometries of Mononuclear Complexes with Analogous Bis(o-aminophenyl)disulfide Ligands

| Metal Ion | Proposed Geometry | Reference |

|---|---|---|

| Co(II) | Tetrahedral | ekb.eg |

| Ni(II) | Square Planar | ekb.eg |

This table is based on data for analogous ligands and represents potential geometries for complexes of 2,2'-Disulfanediylbis(3-methylaniline).

The disulfide bridge in 2,2'-Disulfanediylbis(3-methylaniline) offers the potential for the formation of polynuclear complexes. The sulfur atoms can act as bridging ligands, linking two or more metal centers. This can lead to the formation of dimeric or polymeric structures. The synthesis of such complexes may require specific reaction conditions, such as adjusting the metal-to-ligand ratio or using metal precursors that favor the formation of polynuclear species.

While specific examples of polynuclear complexes with 2,2'-Disulfanediylbis(3-methylaniline) are not extensively documented in the literature, the general principles of coordination chemistry suggest that their formation is feasible. The resulting polynuclear complexes could exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers mediated by the disulfide bridge. The study of such systems could provide valuable insights into the role of disulfide linkages in mediating metal-metal communication.

Coordination Geometry and Stereochemistry in Metal Complexes

The compound 2,2'-Disulfanediylbis(3-methylaniline) possesses two key donor sites: the nitrogen atoms of the aniline groups and the sulfur atoms of the disulfide bridge. As a potentially flexible bidentate or bridging ligand, it can coordinate to metal centers, leading to complexes with specific geometries and stereochemical properties.

Common Coordination Geometries (e.g., Tetrahedral, Octahedral)

The geometry of a metal complex is primarily determined by the coordination number of the central metal ion—the number of ligand donor atoms bonded to it. ntu.edu.sg For a ligand like 2,2'-Disulfanediylbis(3-methylaniline), several coordination modes are conceivable, which would result in common geometries such as tetrahedral or octahedral.

Tetrahedral Geometry: A four-coordinate metal center can adopt a tetrahedral shape. ntu.edu.sg This could occur if two molecules of 2,2'-Disulfanediylbis(3-methylaniline) act as bidentate ligands, coordinating through their two nitrogen atoms to a single metal ion. However, steric hindrance between the bulky ligands might make this arrangement less favorable. More commonly, a tetrahedral geometry might arise with a single bidentate ligand and two additional monodentate ligands (e.g., chloride ions).

Octahedral Geometry: This is one of the most common geometries in transition metal complexes, involving a six-coordinate metal center. ntu.edu.sg An octahedral arrangement could be achieved in several ways:

Three bidentate 2,2'-Disulfanediylbis(3-methylaniline) ligands coordinating to one metal center.

Two bidentate ligands and two monodentate ligands.

One tetradentate ligand (if the ligand were able to wrap around the metal) and two monodentate ligands.

The ligand could also act as a bridging ligand between two metal centers, leading to more complex polynuclear structures.

The final adopted geometry depends on factors like the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the reaction conditions.

Cis-Trans and Facial-Meridional Isomerism

For octahedral complexes with the general formula [MA₄B₂] or [MA₃B₃] (where M is the metal and A and B are different ligands), geometric isomerism can occur.

Cis-Trans Isomerism: In an octahedral complex of the type [M(L)₂(X)₂], where L represents a bidentate ligand like 2,2'-Disulfanediylbis(3-methylaniline) and X is a monodentate ligand, the two X ligands can be arranged in two different ways.

Cis-isomer: The two X ligands are adjacent to each other, with a 90° angle between them.

Trans-isomer: The two X ligands are on opposite sides of the metal ion, with a 180° angle between them. These isomers are distinct compounds with different physical properties, such as color and polarity. mdpi.com

Facial-Meridional (fac-mer) Isomerism: If three identical ligands are present in an octahedral complex, as in [M(L)₃], they can also be arranged in two distinct ways.

Fac-isomer (facial): The three ligands occupy the corners of one face of the octahedron.

Mer-isomer (meridional): The three ligands lie in a plane that bisects the octahedron (along a meridian).

The flexible disulfide bond and the positioning of the amine groups in 2,2'-Disulfanediylbis(3-methylaniline) would influence which isomer is sterically or electronically favored.

Optical Isomerism in Chiral Coordination Complexes

Optical isomerism occurs when a molecule and its mirror image are non-superimposable. These non-superimposable mirror images are called enantiomers. In coordination chemistry, chirality can arise from two main sources:

Use of a Chiral Ligand: If the ligand itself is chiral, its coordination to a metal center will result in a chiral complex. The ligand 2,2'-Disulfanediylbis(3-methylaniline) is itself achiral.

Arrangement of Ligands: Even with achiral ligands, the arrangement around the metal center can create a chiral structure. For example, in an octahedral complex with two or three bidentate ligands, such as a hypothetical [M(2,2'-disulfanediylbis(3-methylaniline))₃]ⁿ⁺, the ligands can arrange themselves in a "propeller-like" fashion that can be either left-handed (Λ, lambda) or right-handed (Δ, delta). These two forms are enantiomers of each other. libretexts.org

The presence of such isomers is often investigated using techniques like circular dichroism spectroscopy. libretexts.org

Metal-Ligand Bonding Analysis

The interaction between a metal ion and the ligands bound to it can be described by several theoretical models, which explain the stability, electronic properties, and structure of the resulting complex.

Lewis Acid-Base Interactions in Metal-Ligand Bonds

The formation of a coordination complex is a classic example of a Lewis acid-base reaction. youtube.com

Lewis Base: The ligand, which donates a pair of electrons. In 2,2'-Disulfanediylbis(3-methylaniline), the lone pairs of electrons on the nitrogen atoms of the amino groups allow it to function as a Lewis base. youtube.comwikipedia.org The sulfur atoms also have lone pairs, but their donor ability can be weaker compared to nitrogen in this context.

Lewis Acid: The metal ion, which accepts the pair of electrons to form a coordinate covalent bond. youtube.com Transition metal cations are effective Lewis acids due to their vacant d-orbitals.

The bond formed is a coordinate covalent bond , where both electrons in the bond are provided by the ligand. youtube.com The strength and nature of this interaction depend on the electron-donating ability of the ligand and the electron-accepting ability of the metal.

Electronic Structure and Ligand Field Theory in Complex Formation

While Lewis theory describes bond formation, Ligand Field Theory (LFT) provides a more detailed picture of the electronic structure of transition metal complexes. LFT is an extension of molecular orbital theory and crystal field theory. libretexts.org It describes how the interaction between the metal's d-orbitals and the ligand orbitals affects the d-orbital energies.

When ligands approach a metal ion, the five degenerate (same-energy) d-orbitals split into two or more sets at different energy levels. nih.gov The pattern and magnitude of this splitting (Δ, the ligand field splitting parameter) depend on the geometry of the complex and the nature of the ligands. libretexts.orgnih.gov

In an Octahedral Field: The d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.org

In a Tetrahedral Field: The splitting pattern is inverted and smaller, with a lower-energy e set and a higher-energy t₂ set. nih.gov

This d-orbital splitting is fundamental to understanding many properties of transition metal complexes:

Color: The energy difference (Δ) often corresponds to the energy of visible light. The absorption of light to promote an electron from a lower d-orbital to a higher one gives the complex its color.

Magnetic Properties: The way electrons fill the split d-orbitals (either pairing up in lower orbitals or filling higher orbitals first) determines whether a complex is paramagnetic (unpaired electrons) or diamagnetic (no unpaired electrons).

For a ligand like 2,2'-Disulfanediylbis(3-methylaniline), the nitrogen donors would create a specific ligand field strength, leading to a characteristic splitting energy (Δ) for any given metal ion and geometry.

Interactive Data Table: D-Orbital Splitting in Common Geometries

| Geometry | Lower Energy Orbitals | Higher Energy Orbitals | Splitting Energy |

| Octahedral | t₂g (dxy, dxz, dyz) | eg (dx²-y², dz²) | Δo |

| Tetrahedral | e (dx²-y², dz²) | t₂ (dxy, dxz, dyz) | Δt (≈ 4/9 Δo) |

Redox Chemistry of 2,2'-Disulfanediylbis(3-methylaniline) Metal Complexes

The redox chemistry of metal complexes containing 2,2'-disulfanediylbis(3-methylaniline) is multifaceted, involving potential redox events centered on the metal ion, the disulfide linkage, or the aminophenyl moieties of the ligand itself. The interplay between these components gives rise to a rich electrochemical behavior, a characteristic feature of complexes with "redox-active" or "non-innocent" ligands. nih.govnih.gov Such ligands actively participate in the electron transfer processes of the complex, extending the range of accessible electronic states beyond what is possible with a redox-inactive ligand framework. nih.gov

The disulfide bond is a key redox-active functional group within the 2,2'-disulfanediylbis(3-methylaniline) ligand. In metal complexes, disulfide groups can undergo a one- or two-electron reduction. This process involves the cleavage of the sulfur-sulfur bond to form two separate thiolate ligands coordinated to the metal center(s). chemrxiv.orgrsc.org The potential at which this reduction occurs is a critical parameter, and studies on analogous disulfide-containing complexes show that this event is often irreversible. chemrxiv.org For instance, cyclic voltammetry studies on metal bis(terpyridine) complexes with a methyldisulfide group reveal an irreversible reduction wave attributed to the disulfide group. chemrxiv.org The products of this reductive cleavage, the resulting thiolate species, can then participate in subsequent oxidation processes. chemrxiv.org

The interaction between the metal and the ligand's redox-active sites is crucial. The metal can influence the redox potentials of the ligand, and conversely, the redox state of the ligand can affect the electronic properties and reactivity of the metal center. In some systems, this can lead to cooperative redox behavior where both the metal and ligand are oxidized or reduced simultaneously or in rapid succession. nih.gov For example, studies on iron(III) complexes with redox-active pincer ligands have shown that the ligand can facilitate reductive elimination at the metal center without a formal change in the metal's oxidation state, with the ligand itself undergoing a change in its redox state. rsc.org This highlights the ability of the ligand framework to act as an electron reservoir, mediating complex multielectron transformations. purdue.edu

The specific redox potentials for a given complex of 2,2'-disulfanediylbis(3-methylaniline) would depend on several factors, including the identity of the metal ion, its coordination geometry, and the solvent system used for the electrochemical measurement. researchgate.net

Illustrative Electrochemical Data for Related Disulfide and Aminophenol Metal Complexes

The following table presents representative electrochemical data from studies on metal complexes with ligands containing disulfide or aminophenol-type functionalities. This data illustrates the typical redox events and potential ranges observed for these classes of compounds. Note that these are analogous systems, as specific data for 2,2'-disulfanediylbis(3-methylaniline) complexes is not available in the cited literature.

Monomer Functionalization and Polymerization Mechanisms

The functional amine groups of 2,2'-Disulfanediylbis(3-methylaniline) are the primary drivers for its incorporation into polymer chains. These groups can undergo various reactions, most notably condensation polymerizations, to form high-molecular-weight materials. The inherent disulfide bond also offers a site for potential redox activity, which can influence the polymer's behavior.

The primary route for polymerizing 2,2'-Disulfanediylbis(3-methylaniline) involves condensation polymerization, where the amine functionalities react with a suitable co-monomer. A well-documented pathway for related aniline derivatives is the reaction with a disulfide transfer reagent like sulfur monochloride (S₂Cl₂). nih.govacs.org This reaction proceeds as a step-growth polymerization, forming a polymer backbone composed of nitrogen and sulfur atoms. nih.gov

The general mechanism involves the reaction of the primary amine groups with S₂Cl₂. acs.org This process is typically conducted at very low temperatures (e.g., -90 °C) in an anhydrous solvent like dichloromethane (DCM) and in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. nih.govacs.org The reaction is highly exothermic and rapid at room temperature, which can lead to undesirable side reactions. nih.gov The low-temperature conditions help to ensure that the polymerization proceeds primarily through the nitrogen atoms of the amine groups rather than through electrophilic aromatic substitution on the benzene (B151609) rings. nih.gov This results in the formation of poly[N,N'-(phenylamino)disulfides], which feature a unique [-N(R)-S-S-] repeating unit in the polymer backbone. nih.gov

Table 1: Typical Conditions for Condensation Polymerization of Phenylamines

| Parameter | Condition | Source |

|---|---|---|

| Monomer | Phenylamine derivative | nih.gov |

| Co-monomer | Sulfur Monochloride (S₂Cl₂) | nih.govacs.org |

| Solvent | Anhydrous Dichloromethane (DCM) | nih.gov |

| Temperature | -90 °C to -78 °C | nih.govacs.org |

| Catalyst/Additive | Triethylamine (base) | nih.gov |

| Polymerization Type | Step-growth condensation | nih.gov |

2,2'-Disulfanediylbis(3-methylaniline) acts as a classic bifunctional monomer, meaning it has two reactive sites (the two amine groups). This bifunctionality is essential for the formation of long polymer chains. umn.edunih.gov During polymerization, each amine group can react with a functional group on an adjacent monomer or co-monomer, allowing the molecule to act as a link in the growing polymer chain.

The presence of exactly two functional groups per monomer molecule is the prerequisite for the formation of linear polymers. rsc.orgnih.gov If the monomer had only one functional group, the reaction would stop after the first step, resulting in a dimer. If it had more than two functional groups, it could act as a cross-linking agent, leading to the formation of a branched or network polymer structure. researchgate.netresearchgate.net Therefore, the bifunctional nature of 2,2'-Disulfanediylbis(3-methylaniline) is fundamental to creating high-molecular-weight, typically linear, polymer structures through processes like condensation polymerization. rsc.orgnih.govresearchgate.net

To tailor the final properties of the polymer, 2,2'-Disulfanediylbis(3-methylaniline) can be copolymerized with other related monomers. Copolymerization with monomers like aniline or its derivatives, such as 2-aminobenzoic acid, allows for the modification of properties like solubility, conductivity, and thermal stability. mdpi.comnih.govnih.gov

For instance, the copolymerization of 2-methylaniline (a related compound) with aniline has been shown to increase the solubility of the resulting polymer compared to polyaniline, although it may lead to a decrease in electrical conductivity. mdpi.com The properties of the copolymer are often dependent on the molar ratio of the monomers in the feed solution. mdpi.comresearchgate.net Similarly, copolymerizing aniline with aminobenzoic acids can introduce carboxylic acid groups into the polymer chain, which can impart self-doping characteristics and improve solubility in aqueous basic media. nih.gov It is established that aminobenzoic acids are generally less reactive than aniline in these copolymerizations. researchgate.net

Table 2: Effects of Copolymerization on Polymer Properties

| Co-monomer System | Key Findings | Source |

|---|---|---|

| 2-Methylaniline with Aniline | Increased solubility; decreased conductivity. Copolymer properties resemble poly(2-methylaniline) at higher molar ratios of 2-methylaniline. | mdpi.com |

| Aniline with 2-Aminobenzoic Acid | Introduces -COOH groups, enabling self-doping and solubility in basic solutions. 2-Aminobenzoic acid is less reactive than aniline. | nih.govresearchgate.net |

| Aniline with 3-Aminobenzoic Acid | Similar to 2-aminobenzoic acid, introduces functional groups that alter properties. 3-Aminobenzoic acid is also less reactive than aniline. | nih.govresearchgate.net |

Polymer Structure and Architecture Control

The structure of polymers derived from 2,2'-Disulfanediylbis(3-methylaniline) can be controlled through the choice of polymerization conditions and co-monomers. This allows for the synthesis of materials ranging from simple linear chains to more complex branched architectures.

Under standard condensation polymerization conditions where 2,2'-Disulfanediylbis(3-methylaniline) acts as a bifunctional monomer, the formation of linear polymer chains is the expected outcome. rsc.orgnih.gov The sequential reaction of the two amine groups on each monomer unit with a difunctional co-monomer leads to the propagation of a one-dimensional chain. rsc.orgnih.gov The synthesis of poly[N,N-(phenylamino)disulfides] from aniline derivatives and S₂Cl₂ is a prime example of a reaction that yields polymers with a linear backbone. nih.govacs.org Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can also be employed with suitable monomers to produce linear copolymers with well-defined molecular weights and low dispersity.

Creating branched polymer architectures requires moving beyond simple bifunctional polymerization. This can be achieved through several controlled polymerization strategies. rsc.orgnih.gov One method is to introduce a small amount of a multifunctional co-monomer (a monomer with three or more reactive groups) into the polymerization reaction with 2,2'-Disulfanediylbis(3-methylaniline). This co-monomer acts as a branching point.

Another approach involves controlled/living radical polymerization techniques. For example, methods have been developed to induce a branching process during polymerization, allowing for the synthesis of polymers with a tunable degree of branching. Furthermore, the synthesis of hyperbranched polymers can be achieved by using specific cross-linking monomers that possess multiple polymerizable groups. researchgate.net While these methods have not been specifically reported for 2,2'-Disulfanediylbis(3-methylaniline), the principles are broadly applicable in polymer science and could potentially be adapted to create branched polymers from this monomer, possibly by leveraging the disulfide bond in addition to the amine functionalities under specific reaction conditions.

Theoretical and Computational Investigations of 2,2 Disulfanediylbis 3 Methylaniline

Quantum Chemical Methods for Electronic Structure Determination

Quantum chemical methods are fundamental tools for understanding the electronic properties of molecules. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. scispace.comresearchgate.net For an aromatic disulfide like 2,2'-Disulfanediylbis(3-methylaniline), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can be employed to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From a single DFT calculation, a wealth of information can be extracted. Key ground state properties that are typically calculated for aniline (B41778) derivatives and related molecules include bond lengths, bond angles, and dihedral angles, which define the molecular structure. researchgate.net Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov

Below is an illustrative table of typical ground state properties that could be obtained for an aminophenyl disulfide using DFT calculations.

| Property | Illustrative Calculated Value | Description |

| S-S Bond Length | ~2.05 Å | The length of the disulfide bond, a key structural parameter. wikipedia.org |

| C-S-S-C Dihedral Angle | ~90° | The rotational angle around the S-S bond, which significantly influences the molecule's 3D shape. wikipedia.org |

| C-N Bond Length | ~1.40 Å | The length of the bond connecting the nitrogen of the amino group to the aromatic ring. |

| Amino Group Pyramidalization | Varies | The degree to which the amino group is non-planar, which can be influenced by substituents on the ring. researchgate.net |

| HOMO Energy | -5.0 to -6.0 eV | Energy of the highest occupied molecular orbital, often localized on the aniline and sulfur moieties. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital, indicating where an electron would be accepted. |

| HOMO-LUMO Gap | ~4.0 eV | The energy difference between HOMO and LUMO, related to the molecule's electronic excitability. nih.gov |

Note: These values are representative for aromatic disulfides and aniline derivatives and are not specific to 2,2'-Disulfanediylbis(3-methylaniline).

Ab Initio Methods for High-Accuracy Electronic Structure

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. escholarship.org These methods are more computationally demanding than DFT but can provide more precise calculations of electronic energies and properties, which are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. escholarship.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Behavior

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement.

For a flexible molecule like 2,2'-Disulfanediylbis(3-methylaniline), which has several rotatable bonds (especially the C-S and S-S bonds), MD simulations are invaluable for exploring its conformational landscape. rsc.orgrsc.org By simulating the molecule in a solvent (like water or an organic solvent) at a specific temperature, researchers can observe:

Conformational Changes: How the molecule flexes, bends, and rotates, and which conformations are most stable or frequently visited.

Solvent Effects: How the surrounding solvent molecules interact with and influence the structure of the disulfide.

Intermolecular Interactions: If multiple molecules are present, MD can simulate how they interact with each other, for example, through hydrogen bonding or π-π stacking of the aromatic rings.

Simulation of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often inaccessible to direct experimental observation.

Transition State Search and Energy Barrier Calculations

A key aspect of studying chemical reactions computationally is the identification of the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. researchgate.net For reactions involving aminophenyl disulfides, such as the common thiol-disulfide exchange, computational methods can be used to locate the geometry of the transition state. rsc.org

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. This value is critical as it determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

Elucidation of Complex Reaction Pathways

Many chemical transformations involve multiple steps and intermediates. Computational methods can map out these complex reaction pathways. For instance, the reductive cyclization of a bis(2-aminophenyl) disulfide involves several intermediates and steps, including the cleavage of the S-S bond and the formation of new C-N and C-S bonds. nih.gov Theoretical studies can model each step, calculate the energy of each intermediate and transition state, and thereby construct a complete energy profile for the entire reaction. This helps in understanding the reaction mechanism in detail and can guide the optimization of reaction conditions. rsc.org

An illustrative reaction energy profile for a hypothetical disulfide exchange reaction is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials (e.g., disulfide + thiol). |

| 2 | Transition State 1 (TS1) | +15.0 | Highest energy point for the initial nucleophilic attack. |

| 3 | Intermediate | +5.0 | A transient species formed during the reaction. |

| 4 | Transition State 2 (TS2) | +12.0 | Energy barrier for the breakdown of the intermediate. |

| 5 | Products | -5.0 | Final products of the exchange reaction. |

Note: This table represents a hypothetical, illustrative reaction pathway and the energy values are not based on specific calculations for 2,2'-Disulfanediylbis(3-methylaniline).

Spectroscopic Property Prediction and Interpretation

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2,2'-Disulfanediylbis(3-methylaniline). These methods allow researchers to simulate spectra, which can aid in the assignment of experimental data and provide insights into the molecule's electronic structure and vibrational modes.

The electronic absorption properties of organic molecules are commonly investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For 2,2'-Disulfanediylbis(3-methylaniline), a TD-DFT calculation would predict the maximum absorption wavelengths (λmax) corresponding to transitions such as π → π* and n → π*. rsc.org The results, often visualized as simulated spectra, can be compared with experimental UV-Vis data to confirm structural assignments. mdpi.com The choice of functional and basis set, as well as the modeling of solvent effects using methods like the Polarizable Continuum Model (PCM), are critical for achieving accuracy. mdpi.comresearchgate.net Simulations can also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption bands.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using Density Functional Theory (DFT). After optimizing the molecule's ground state geometry, frequency calculations are performed. These calculations yield the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.

For a molecule like 2,2'-Disulfanediylbis(3-methylaniline), this analysis would help in assigning the various stretching, bending, and torsional modes. For example, one could identify the characteristic frequencies for N-H stretching in the amine groups, C-H stretching in the methyl and aromatic groups, C-N stretching, C-S stretching, and S-S stretching. Comparing the computed spectrum with experimental FT-IR and FT-Raman data is a standard method for validating the computational model. researchgate.net Often, calculated frequencies are scaled by a specific factor to better match experimental values, compensating for approximations in the theoretical method and anharmonicity effects. mdpi.com

The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N) is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.org For 2,2'-Disulfanediylbis(3-methylaniline), these calculations would provide predicted chemical shifts for each unique hydrogen, carbon, and nitrogen atom in the structure.

The accuracy of these predictions depends heavily on the chosen DFT functional and basis set, as well as the accurate representation of the molecule's 3D conformation. nrel.govnih.gov Comparing the predicted chemical shifts with experimental NMR data helps to confirm the correct assignment of resonances and can be particularly useful for distinguishing between isomers or different conformational states. rsc.orgchemrxiv.org

Charge Transport and Electronic Property Calculations

Computational methods are essential for understanding the electronic structure and charge transport potential of organic materials. These calculations provide fundamental insights into a molecule's suitability for applications in electronics.

The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial for determining a molecule's electronic characteristics. mdpi.com The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com

For 2,2'-Disulfanediylbis(3-methylaniline), a smaller HOMO-LUMO gap would suggest higher chemical reactivity and polarizability, indicating that it requires less energy to excite an electron from the ground state. nih.gov The spatial distribution of the HOMO and LUMO electron densities would reveal the regions of the molecule involved in these frontier orbitals, providing insight into potential pathways for charge transfer. science.gov

Table 1: Representative Quantum Chemical Parameters (Illustrative) This table is for illustrative purposes only, as specific data for the target compound was not found.

| Parameter | Description | Typical Calculation Method |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP) |

Band gap engineering involves modifying a molecule's chemical structure to tune its HOMO-LUMO gap for specific applications. For organic semiconductors, adjusting the band gap is critical for optimizing performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational modeling is an efficient way to screen potential modifications before undertaking synthetic work.

In the case of 2,2'-Disulfanediylbis(3-methylaniline), theoretical studies could explore how the introduction of various electron-donating or electron-withdrawing substituents on the aniline rings would affect the HOMO and LUMO energy levels. For instance, adding strong electron-withdrawing groups would be expected to lower both the HOMO and LUMO energies, potentially narrowing the band gap. Conversely, adding electron-donating groups would raise these energy levels. This systematic in silico modification allows for the rational design of derivatives with tailored electronic properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal structure of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For 2,2'-Disulfanediylbis(3-methylaniline), key characteristic absorption bands would be expected. For instance, the N-H stretching vibrations of the primary amine groups (-NH₂) typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below this value. The C=C stretching vibrations within the aromatic rings are expected to produce several bands in the 1620-1450 cm⁻¹ range. Furthermore, the C-N stretching vibration should be observable around 1340-1250 cm⁻¹. The disulfide (S-S) bond, however, is known to exhibit a weak and often undetectable absorption in FTIR spectra.

Raman Spectroscopy

Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy for this compound is its sensitivity to the S-S stretching vibration, which is typically weak in FTIR. The S-S stretching frequency in aromatic disulfides generally appears in the 550-480 cm⁻¹ region and is sensitive to the conformation around the disulfide bond. chemicalbook.com The C-S stretching vibration is also readily observed in Raman spectra, typically in the range of 700-600 cm⁻¹. chemicalbook.com Other expected signals would include those from the aromatic ring vibrations. nih.govlmaleidykla.lt The analysis of these vibrational modes can provide significant insight into the molecule's three-dimensional structure. rsc.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy states upon absorption or emission of ultraviolet and visible light, offering insights into the conjugated systems and electronic properties of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions, primarily the π → π* and n → π* transitions in conjugated systems. Aromatic disulfides typically display characteristic absorption bands in the UV region. nist.gov For 2,2'-Disulfanediylbis(3-methylaniline), the presence of two aniline (B41778) rings linked by a disulfide bridge would result in a complex spectrum. One would expect to observe absorption maxima related to the π → π* transitions of the substituted benzene (B151609) rings. The presence of the amino and methyl substituents on the aromatic rings will influence the position and intensity of these bands compared to unsubstituted diphenyl disulfide. researchgate.net The disulfide bond itself contributes to the electronic spectrum, often with a distinct absorption band.

Photoluminescence and Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Aniline and its derivatives are known to be fluorescent. researchgate.net The fluorescence properties of 2,2'-Disulfanediylbis(3-methylaniline) would be influenced by the nature of its lowest excited singlet state. The emission wavelength and quantum yield would depend on factors such as the extent of intramolecular charge transfer (ICT) from the amino group to the aromatic ring in the excited state. The presence of the disulfide bridge and the methyl groups can also impact the excited-state dynamics and the resulting emission spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2,2'-Disulfanediylbis(3-methylaniline), ¹H and ¹³C NMR spectra would provide definitive confirmation of the structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The aromatic protons on the benzene rings would appear as a complex pattern of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the amine groups (-NH₂) would likely produce a broad singlet, and the protons of the methyl groups (-CH₃) would give a sharp singlet. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm range. The carbon of the methyl group would appear at a much higher field (lower δ value). The positions of the signals for the carbons attached to the nitrogen (C-N) and sulfur (C-S) atoms would provide crucial structural information. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and final confirmation of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2,2'-Disulfanediylbis(3-methylaniline) (C₁₄H₁₆N₂S₂), the molecular weight is 276.42 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 276. The presence of two sulfur atoms would give rise to a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately 8-9% of the intensity of the M⁺ peak due to the natural abundance of the ³⁴S isotope.

Fragmentation of the molecular ion would likely involve cleavage of the S-S bond, which is often a weak point in disulfides. This would lead to a prominent fragment ion corresponding to the [M/2]⁺ or C₇H₈NS⁺ species, with a mass of approximately 138 m/z. Further fragmentation of the aromatic rings and loss of methyl groups could also be observed. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice.

While no crystal structure for 2,2'-Disulfanediylbis(3-methylaniline) has been reported in the searched literature, studies on related diphenyl disulfide compounds provide insight into the likely solid-state conformation. researchgate.netwikipedia.orgscispace.comnih.govchemeurope.com For instance, the C-S-S-C dihedral angle in diphenyl disulfides is typically around 85°, indicating a non-planar arrangement of the disulfide bridge. wikipedia.org A crystallographic study of 2,2'-Disulfanediylbis(3-methylaniline) would be expected to reveal similar conformational features.

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H groups, and π-π stacking between the aromatic rings, which govern the packing of the molecules in the crystal. researchgate.net

Table 3: Expected Crystal System and Space Group for a Diphenyl Disulfide Derivative

| Parameter | Example Value (from diphenyl disulfide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This data is for the parent compound diphenyl disulfide and serves as an example of what might be expected for a derivative like 2,2'-Disulfanediylbis(3-methylaniline).

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound.

For 2,2'-Disulfanediylbis(3-methylaniline), with the molecular formula C₁₄H₁₆N₂S₂, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of 2,2'-Disulfanediylbis(3-methylaniline)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 60.83 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.83 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.14 |

| Sulfur | S | 32.07 | 2 | 64.14 | 23.20 |

| Total | 276.428 | 100.00 |

The close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the proposed molecular formula.

Applications in Advanced Materials Science and Engineering Non Biological

Applications in Organic Electronics and Optoelectronics

Organic electronics leverage the tunable properties of carbon-based molecules and polymers for applications in light emission, signal processing, and energy conversion. Aromatic amines are a cornerstone of this field, often serving as electron-donating (p-type) components. The disulfide linkage introduces a unique structural and potentially redox-active element. However, specific research detailing the performance of 2,2'-Disulfanediylbis(3-methylaniline) in these applications is not widely documented.

A comprehensive search of scientific literature does not yield specific studies where 2,2'-Disulfanediylbis(3-methylaniline) has been used as a primary emitter or host material in Organic Light-Emitting Diodes (OLEDs). The development of new OLED materials is a dynamic field, but performance data for this particular compound is not available in the reviewed sources.

There is no specific research available that characterizes 2,2'-Disulfanediylbis(3-methylaniline) as a semiconductor material in Organic Field-Effect Transistors (OFETs). While related structures like aniline (B41778) derivatives have been explored for their semiconducting properties, the charge carrier mobility, on/off ratio, and other critical OFET parameters for 2,2'-Disulfanediylbis(3-methylaniline) have not been reported.

While derivatives of natural dyes and various synthetic molecules are actively being researched for use in organic solar cells mdpi.com, there are no available studies detailing the use of 2,2'-Disulfanediylbis(3-methylaniline) as either a donor or acceptor material in the active layer of an OSC. The photovoltaic performance metrics, such as power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current (Jsc), for devices employing this specific compound are therefore not documented. The broader class of non-fullerene acceptors has gained significant traction in OSC research, but the role of this specific disulfide aniline derivative remains unexplored in the provided literature rsc.org.

Aromatic amines are frequently employed as hole transport materials (HTMs) in electronic devices due to their suitable HOMO (Highest Occupied Molecular Orbital) energy levels and ability to transport positive charge carriers. However, the literature search did not uncover any studies that specifically measure or apply 2,2'-Disulfanediylbis(3-methylaniline) for this purpose. Its efficacy as a hole or electron transport material has not been characterized.

Advanced Polymer Material Applications

The incorporation of disulfide bonds into polymer main chains is a known strategy for creating dynamic or degradable materials, as the S-S bond can be cleaved under specific chemical or physical stimuli. researchgate.netrsc.org

Polymers derived from aniline and its substituted variants, such as poly(2-methylaniline), have been synthesized and studied. sigmaaldrich.com Similarly, the synthesis of polymers containing disulfide bonds in their backbone, known as poly(disulfide)s, is an area of active research for creating responsive and self-healing materials. researchgate.netsemanticscholar.orgescholarship.org These polymers can be designed to degrade under reductive conditions. semanticscholar.orgescholarship.orgresearchgate.net

However, a review of the available scientific literature shows no specific reports on the synthesis of high-performance polymers using 2,2'-Disulfanediylbis(3-methylaniline) as a monomer. The properties of any such resulting polymer, including its mechanical strength, thermal stability, or responsiveness, remain uncharacterized. While the synthesis of related poly(diaminosulfide)s has been reported, this represents a different class of polymer linkage. nih.gov

Chemical Sensing and Detection Technologies

The electrochemical activity of polymers derived from disulfide anilines makes them suitable candidates for chemical sensing applications. The electrical properties of the polymer can change upon interaction with specific analytes, providing a detectable signal.

Research into the parent polymer, poly(2,2'-dithiodianiline) [PDTDA], has demonstrated its potential in this area. Modified electrodes coated with thin films of PDTDA have been investigated for their electrochemical response to biologically significant molecules. researchgate.net One study explored the use of a PDTDA-modified electrode for the detection of γ-aminobutyric acid (GABA), an important neurotransmitter. researchgate.net The ability to fabricate adherent, stable polymer films on electrode surfaces is a critical first step in developing a viable electrochemical sensor. researchgate.net The redox process of PDTDA, involving the disulfide/thiol interchange, provides the electrochemical signal that can be modulated by the presence of the target analyte. researchgate.net

Energy Storage and Conversion Devices (e.g., Batteries, Capacitors)

The field of energy storage is one of the most promising application areas for organosulfur compounds, including polymers derived from 2,2'-Disulfanediylbis(3-methylaniline). acs.org These materials are explored as potential high-capacity cathodes for rechargeable lithium batteries and as active materials in electrochemical capacitors (supercapacitors). acs.orgnih.gov The energy storage mechanism relies on the reversible cleavage and formation of disulfide (S-S) bonds, which can involve a two-electron redox reaction, leading to high theoretical specific capacities. nih.gov

In the context of lithium batteries, organosulfur compounds have been studied since the 1980s. acs.org While early versions showed performance limitations, recent advancements in material design, particularly creating composites with conductive carbon materials like graphene or carbon nanotubes, have revitalized interest. acs.orgnih.gov These carbon additives are crucial as organosulfur polymers are often electronic insulators, which limits their reaction kinetics. nih.gov

For supercapacitor applications, research on composites made from poly(2,2'-dithiodianiline) [PDTDA] and nitrogen-doped carbon (NC) has yielded significant results. researchgate.net A composite with a 1:2 mass ratio of NC to PDTDA demonstrated a high specific capacitance. researchgate.net This performance highlights the synergy between the redox-active polymer and the conductive carbon support. The development of such composites is a key strategy for overcoming the inherent limitations of organosulfur materials to create high-performance energy storage devices. semanticscholar.org

Interactive Data Tables

Table 1: Electrochemical Performance of a Poly(2,2'-dithiodianiline) Composite

| Material | Electrolyte | Current Density (A/g) | Specific Capacitance (F/g) | Power Density (W/Kg) | Energy Density (Wh/Kg) |

| NC/PDTDA-2 Composite | 3 M KOH | 1 | 490.5 | 699.8 | 13.49 |

Data sourced from a study on a composite of Nitrogen-doped Carbon (NC) and Poly(2,2'-dithiodianiline) [PDTDA]. researchgate.net

Table 2: General Properties of Organosulfur Cathode Materials

| Property | Description | Reference |

| Working Principle | Reversible cleavage and formation of S-S bonds during charge/discharge cycles. | acs.orgnih.gov |

| Advantages | High theoretical specific capacity, abundant resources, tunable structures. | acs.org |

| Challenges | Low electronic and ionic conductivity, dissolution of intermediate polysulfides. | nih.gov |

| Improvement Strategy | Compositing with conductive carbon materials (graphene, CNTs) to enhance conductivity. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2'-disulfanediylbis(3-methylaniline), and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves coupling 3-methyl-2-mercaptoaniline derivatives under oxidative conditions. For example, disulfide formation can be achieved using iodine in ethanol, as described in protocols for analogous disulfides (e.g., 2,2′-disulfanediylbis(4-fluoroaniline) in Scheme 3 of ). Yield optimization requires controlling stoichiometry (e.g., 1:1 thiol-to-oxidant ratio) and reaction time (monitored via TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the disulfide product .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2,2'-disulfanediylbis(3-methylaniline)?

- Methodological Answer :

- NMR : H and C NMR confirm the aromatic substitution pattern and disulfide bond integrity. For example, the H NMR spectrum of similar disulfides shows aromatic protons at δ 6.96–7.65 ppm and methyl groups at δ 2.33 ppm ().

- FTIR : Bands at ~530–570 cm correspond to S–S stretching, while N–H stretches appear at ~3300 cm ().

- X-ray crystallography : SHELXL/SHELXT software ( ) refines crystal structures, revealing dihedral angles between aromatic rings (e.g., 88.7° in ) and S–S bond lengths (~2.03 Å) .

Q. How can purification challenges (e.g., residual thiols or oxidation byproducts) be addressed during synthesis?

- Methodological Answer : Residual thiols can be removed via selective extraction (e.g., aqueous NaOH washes) or by adding scavengers like activated charcoal. Oxidation byproducts (e.g., sulfonic acids) are minimized by maintaining inert atmospheres (N) and using mild oxidants (e.g., I over HO). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ( ) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected reactivity or spectroscopic anomalies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structures and predict vibrational spectra. For example, discrepancies in FTIR S–S stretching frequencies can arise from crystal packing effects, which DFT accounts for by comparing gas-phase vs. solid-state simulations (). Hirshfeld surface analysis further quantifies intermolecular interactions influencing reactivity .

Q. What strategies enable selective functionalization of 2,2'-disulfanediylbis(3-methylaniline) for applications in coordination chemistry or drug design?

- Methodological Answer : The disulfide bond is redox-active, enabling cleavage under reducing conditions (e.g., NaBH) to generate thiol intermediates for further derivatization. For coordination chemistry, metal complexes (e.g., with Cu) form via the amine and sulfur donors. Thio-Schiff base derivatives (e.g., ) are synthesized by condensing the disulfide with aldehydes under acidic conditions (e.g., acetic acid catalysis) .

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as trans vs. cis configurations of the disulfide bond?

- Methodological Answer : Single-crystal X-ray diffraction definitively assigns configurations. For example, the trans configuration in shows a dihedral angle of 88.7° between aromatic rings, contrasting with cis conformers (<30°). SHELXL refinement ( ) incorporates anisotropic displacement parameters to validate bond geometries and thermal motion .

Q. What experimental and computational approaches analyze the impact of substituents (e.g., methyl groups) on disulfide bond stability and reactivity?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to assess thermal stability.

- DFT : Calculates bond dissociation energies (BDEs) for S–S bonds; methyl groups at the 3-position sterically stabilize the disulfide, increasing BDE by ~5 kcal/mol compared to unsubstituted analogs ().

- Kinetic Studies : Monitor disulfide reduction rates (e.g., with glutathione) via UV-vis spectroscopy at 412 nm (Ellman’s assay) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for 2,2'-disulfanediylbis(3-methylaniline)?

- Methodological Answer : NMR detects dynamic processes (e.g., rotational isomerism), while X-ray provides static snapshots. For example, NMR may average signals for rapidly interconverting conformers, whereas crystallography reveals a single dominant conformation. Combining both techniques with variable-temperature NMR resolves such discrepancies .

Q. Why might synthetic yields vary significantly between batches, and how can reproducibility be improved?

- Methodological Answer : Variability often stems from trace moisture (hydrolyzing disulfide bonds) or incomplete oxidation. Reproducibility is enhanced by rigorously drying solvents (e.g., molecular sieves in THF) and standardizing reaction scales. Statistical tools (e.g., Design of Experiments) optimize parameters like temperature and stirring rate .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.